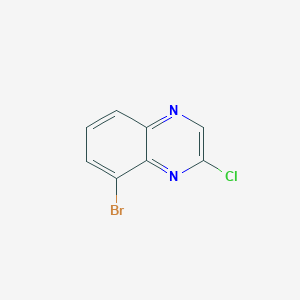

8-Bromo-2-chloroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMDJQJCBFQCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731840 | |

| Record name | 8-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092500-67-8 | |

| Record name | 8-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-2-chloroquinoxaline: A Keystone Intermediate in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-2-chloroquinoxaline, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular properties, explore robust synthetic strategies, and critically analyze its reactivity, with a particular focus on the differential utility of its halogen substituents in palladium-catalyzed cross-coupling reactions. The narrative will bridge theoretical concepts with practical applications, culminating in a detailed examination of its role as a pivotal intermediate in the synthesis of targeted kinase inhibitors. This document is structured to serve as a practical reference for laboratory work and a strategic resource for the design of novel therapeutic agents.

Core Molecular Profile

This compound is a disubstituted quinoxaline, a class of bicyclic heteroaromatic compounds containing a benzene ring fused to a pyrazine ring. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 2-position—renders it a highly versatile and valuable intermediate in synthetic organic chemistry.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below. These values are foundational for all stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₄BrClN₂ | [1][2][3] |

| Molecular Weight | 243.49 g/mol | [1][2][3] |

| CAS Number | 1092500-67-8 | [1][4] |

| IUPAC Name | This compound | [2] |

Structural Representation

The structure of this compound features a planar aromatic system. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, coupled with the inductive effects of the halogen substituents, influences the electron density distribution across the scaffold, which is a key determinant of its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of quinoxaline derivatives typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] For this compound, a logical and efficient synthetic approach begins with 3-bromo-1,2-phenylenediamine.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: formation of the quinoxalin-2-ol intermediate, followed by chlorination. This strategy is well-established for analogous structures.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromoquinoxalin-2(1H)-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Add a mixture of ethanol (100 mL) and water (25 mL). To this suspension, add glyoxylic acid monohydrate (5.90 g, 64.1 mmol, 1.2 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid using a Büchner funnel and wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

-

Drying: Dry the collected solid under vacuum at 60 °C to yield 8-bromoquinoxalin-2(1H)-one as a solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the crude 8-bromoquinoxalin-2(1H)-one (10.0 g, approx. 44.4 mmol, 1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 40 mL, 430 mmol) to the flask in a fume hood. The reaction is exothermic.

-

Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. Caution: This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash extensively with water.

-

Recrystallize the crude product from ethanol or isopropanol to afford pure this compound.

-

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of the C-Br and C-Cl bonds, which allows for selective, stepwise functionalization. This is a cornerstone of its application in building complex molecular architectures.

Differential Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the C(8)-Br bond is significantly more reactive than the C(2)-Cl bond. This reactivity difference is governed by bond dissociation energies and the kinetics of oxidative addition to the Pd(0) catalyst. The C-Br bond is weaker and more readily undergoes oxidative addition, the first and often rate-limiting step in many cross-coupling cycles.[7] This allows for selective reactions at the 8-position while leaving the 2-chloro substituent intact for subsequent transformations.

Caption: Stepwise functionalization via selective cross-coupling.

Key Transformations

a) Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling with boronic acids or esters.[8][9][10] The reaction is typically performed first at the C-8 position.

-

Typical Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, in a solvent system like dioxane/water or DME at 80-100 °C.

-

Causality: The choice of a phosphine ligand is critical; it stabilizes the Pd(0) species and facilitates the catalytic cycle.[8] The base is required to activate the boronic acid for the transmetalation step.[8]

b) Buchwald-Hartwig Amination: This powerful method forms C-N bonds, which are prevalent in pharmaceuticals.[2][11][12] After functionalizing the C-8 position, the less reactive C-2 chloro group can be targeted for amination.

-

Typical Conditions: A palladium precatalyst (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like NaOtBu or K₃PO₄ in a solvent such as toluene or dioxane.[13][14]

-

Causality: The C-Cl bond requires a more electron-rich and sterically hindered ligand to facilitate the challenging oxidative addition step compared to the C-Br bond.[13] The strong base is necessary to deprotonate the amine, forming the active nucleophile.[2]

c) Sonogashira Coupling: Used for creating C-C triple bonds, this reaction typically employs both palladium and copper(I) catalysts.[15][16] Similar to the Suzuki coupling, it proceeds selectively at the C-8 position.

-

Typical Conditions: Pd(PPh₃)₄, CuI, and an amine base such as triethylamine or diisopropylethylamine in a solvent like THF or DMF.[17]

-

Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a highly sought-after starting material for the synthesis of kinase inhibitors, particularly those targeting stress-activated protein kinases like p38 and JNK, which are implicated in inflammatory diseases and cancer.[3][18][19][20][21]

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

The following workflow illustrates the strategic use of this compound to construct a core scaffold found in potent p38 inhibitors. The synthesis leverages the differential reactivity of the halogen atoms.

Workflow: From Building Block to Bioactive Scaffold

Caption: Synthesis of a p38 MAP kinase inhibitor scaffold.

Mechanistic Rationale:

-

Suzuki Coupling: The first step selectively installs the 4-fluorophenyl group, a common feature in many kinase inhibitors that often binds in a hydrophobic pocket of the ATP-binding site. The reaction proceeds at the more labile C-Br bond.

-

Buchwald-Hartwig Amination: The subsequent amination at the C-Cl position introduces the N-cyclopropyl group. This moiety can act as a hydrogen bond donor or acceptor, interacting with key residues in the kinase hinge region, which is crucial for potent inhibition.[3] This second, more demanding coupling reaction leaves the first C-C bond intact, demonstrating the orthogonality of the synthetic strategy.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular architects. Its value lies in the predictable and selective reactivity of its two halogen atoms, enabling the controlled, stepwise construction of complex molecules. This guide has detailed its core properties, provided a robust synthetic protocol, and explained the mechanistic basis for its utility in modern synthetic chemistry. For researchers in drug discovery, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this intermediate opens doors to novel scaffolds and potentially life-changing therapeutics.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 20. stemcell.com [stemcell.com]

- 21. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-2-chloroquinoxaline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-chloroquinoxaline is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it an important intermediate in the synthesis of a wide range of functionalized quinoxaline derivatives. Quinoxalines, in general, are a class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1]. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel organic materials.

Molecular Structure and Properties

The foundational step in understanding the utility of this compound is a thorough characterization of its molecular structure and physicochemical properties.

Chemical Structure

The structure of this compound, with the IUPAC name this compound, is depicted below. The numbering of the quinoxaline ring system is crucial for discussing its reactivity and spectral data.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1092500-67-8 | [2][3][4] |

| Molecular Formula | C₈H₄BrClN₂ | [2][3] |

| Molecular Weight | 243.49 g/mol | [2][3] |

| Appearance | White, Beige, or Pale yellow solid | [5] |

| Melting Point | 72 - 74 °C | [5] |

| Boiling Point | 267 °C | [5] |

| Solubility | Low water solubility | [5] |

| Purity | Typically >98% | [2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.8 - 9.0 | s |

| H-5 | ~7.8 - 8.0 | d |

| H-6 | ~7.5 - 7.7 | t |

| H-7 | ~8.0 - 8.2 | d |

Note: These are estimated values based on related quinoxaline structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~142 - 145 |

| C-4a | ~140 - 142 |

| C-5 | ~130 - 132 |

| C-6 | ~128 - 130 |

| C-7 | ~132 - 134 |

| C-8 | ~120 - 123 |

| C-8a | ~140 - 142 |

Note: These are estimated values and are subject to variation.

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups. Key absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1475 | C=C stretch | Aromatic |

| 1300-1000 | C-N stretch | Aromatic Amine |

| 800-600 | C-Cl stretch | Alkyl Halide |

| 600-500 | C-Br stretch | Alkyl Halide |

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. The most abundant peak in the molecular ion cluster is typically the one containing ⁷⁹Br and ³⁵Cl.

Synthesis of this compound

The synthesis of this compound generally follows the established methods for quinoxaline ring formation, which primarily involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible synthetic route is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Bromoquinoxalin-2(1H)-one

-

To a solution of 3-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add glyoxylic acid (1.1 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 8-bromoquinoxalin-2(1H)-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Chlorination of 8-Bromoquinoxalin-2(1H)-one

-

Suspend 8-bromoquinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two halogen substituents, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions. This dual reactivity makes it a highly valuable intermediate in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

Caption: General scheme for Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Both the chloro and bromo substituents can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The differential reactivity of the C-Cl and C-Br bonds can often be exploited for selective, stepwise functionalization.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling this compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by reacting this compound with an amine in the presence of a palladium catalyst and a base.

The ability to perform these reactions selectively at either the C2 or C8 position provides a powerful tool for the synthesis of diverse libraries of quinoxaline derivatives for drug discovery and materials science applications. These derivatives are particularly valuable in the development of kinase inhibitors and antimicrobial agents[3].

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or inhaled[2]. It can cause skin and serious eye irritation, as well as respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statement(s): H302, H315, H319, H332, H335[2] Precautionary Statement(s): P261, P280, P305+P351+P338[2]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of a wide array of functionalized quinoxaline derivatives. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development.

References

An In-Depth Technical Guide to the Solubility and Stability of 8-Bromo-2-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 8-bromo-2-chloroquinoxaline, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights and robust methodologies, empowering researchers to confidently handle and characterize this compound.

Introduction: The Role and Importance of this compound

This compound is a heterocyclic building block with significant utility in medicinal chemistry and materials science. Its halogenated quinoxaline core provides a versatile scaffold for the synthesis of a wide range of derivatives, including kinase inhibitors and antimicrobial agents. The bromine and chlorine substituents offer opportunities for selective cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for its handling and application.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [1][2][3][4] |

| Molecular Weight | 243.49 g/mol | [1][2][3][4] |

| Appearance | Off-white to yellow or brown crystalline powder | [1][3] |

| CAS Number | 1092500-67-8 | [1][2][3][4] |

Solubility Profile of this compound

As of the date of this guide, specific quantitative solubility data for this compound in a broad range of solvents is not extensively published in peer-reviewed literature. The heterocyclic nature and the presence of halogen substituents suggest that it is likely to have low aqueous solubility and varying degrees of solubility in common organic solvents.

Given the lack of readily available data, this section provides a robust, field-proven protocol for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method. This experimental approach will empower researchers to generate reliable and reproducible solubility data in their solvents of interest.

Causality Behind Experimental Choices in Solubility Determination

The shake-flask method is chosen for its reliability in determining thermodynamic (or equilibrium) solubility. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility. Thermodynamic solubility represents the saturation point of a solution in equilibrium with the solid-state compound, providing a more accurate measure for formulation and development purposes. The choice of analytical technique (e.g., UV-Vis spectroscopy or HPLC) depends on the chromophoric properties of the compound and the desired sensitivity and specificity.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

-

Calibration Curve Generation:

-

Analyze the standard solutions using a validated analytical method (UV-Vis or HPLC).

-

Plot the analytical response (e.g., absorbance or peak area) against the known concentrations to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials and place them on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Immediately dilute the filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted filtrate using the same analytical method used for the calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted filtrate from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the test solvent.

-

Stability Profile of this compound

Predicted Stability and Potential Degradation Pathways

The quinoxaline ring system is generally aromatic and relatively stable. However, the presence of halogen substituents and the pyrazine ring introduces potential sites for degradation under stress conditions.

-

Hydrolytic Stability: The chloro substituent at the 2-position may be susceptible to nucleophilic substitution, particularly under basic conditions, leading to the formation of the corresponding 2-hydroxyquinoxaline derivative. Under strongly acidic conditions, protonation of the nitrogen atoms could potentially activate the ring towards nucleophilic attack by water, though this is generally less favorable than under basic conditions.[5][6][7]

-

Oxidative Stability: The pyrazine ring of the quinoxaline system can be susceptible to oxidation, potentially leading to the formation of N-oxides.[8] In some cases, oxidative degradation of quinoxaline derivatives has been observed to lead to the formation of oxo-derivatives.[9]

-

Photostability: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond to form radical intermediates.[10][11][12][13] This can lead to debromination or the formation of other photoproducts.

Recommended Storage and Handling

Based on available safety data sheets and the general stability of related compounds, the following storage and handling conditions are recommended to ensure the integrity of this compound:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15] Some suppliers recommend storage at room temperature, while for long-term stability, refrigeration (2-8 °C) may be advisable. Protection from light is also recommended due to the potential for photodegradation.

-

Handling: Use only under a chemical fume hood.[16] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14][15][16]

Experimental Protocol: Forced Degradation Studies

To definitively establish the stability-indicating profile of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for up to 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for up to 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Solid compound heated at 80 °C for up to 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of the parent compound's decay and the formation of impurities.

Protocol Steps:

-

Method Development:

-

Develop a reverse-phase HPLC method, typically using a C18 column.

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid) to achieve good separation of the parent peak from any degradation products.

-

Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.

-

-

Forced Degradation Sample Preparation:

-

Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

For thermal degradation, use the solid compound. For photostability, prepare a solution in a suitable solvent (e.g., acetonitrile/water).

-

Expose the samples to the stress conditions for various time points.

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

-

-

Analysis and Data Interpretation:

-

Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Identify and quantify the degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of the major degradation products.

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While published quantitative data is limited, this guide empowers researchers with the necessary protocols and scientific rationale to determine these critical parameters in their own laboratories. By following the detailed methodologies for solubility determination and forced degradation studies, scientists and drug development professionals can ensure the quality and reliability of their research, leading to more robust and reproducible outcomes.

References

-

ACS Publications. (2011). Oxidative Metabolism of a Quinoxaline Derivative by Xanthine Oxidase in Rodent Plasma. Chemical Research in Toxicology. [Link]

-

International Journal of Pharmaceutical Sciences. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]

-

ScienceDirect. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]

-

PubMed Central. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. [Link]

-

PubMed Central. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. [Link]

-

E3S Web of Conferences. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

-

ResearchGate. (2025). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. [Link]

-

ResearchGate. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

-

ResearchGate. (2025). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubMed Central. (2009). 8-Bromo-2-methylquinoline. [Link]

-

PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. [Link]

-

ResearchGate. (2023). Solubility Behaviors and Correlations of Common Solvent–Antisolvent Systems. [Link]

-

ResearchGate. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

-

ResearchGate. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. [Link]

-

PubMed Central. (2015). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Link]

-

PubMed Central. (2018). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

-

National Institutes of Health. (2012). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

-

Semantic Scholar. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

-

OUCI. (2022). Correlation analysis of the solubility of organic compounds: influence of the polarizability effect. [Link]

-

ResearchGate. (2020). Example of alkaline hydrolysis of 2-ethoxycarbonyl derivative of quinoxaline 1,4-dioxide. [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

ResearchGate. (2025). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. [Link]

-

PubMed. (1991). Stability studies of alkoxysilanes in aqueous media. [Link]

-

R Discovery. (n.d.). alkaline-hydrolytic-conditions Research Articles. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound [synhet.com]

- 4. 1092500-67-8 | this compound - AiFChem [aifchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. recipp.ipp.pt [recipp.ipp.pt]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 8-Bromo-2-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 8-bromo-2-chloroquinoxaline, a key heterocyclic intermediate in medicinal chemistry and materials science. The document is structured to provide not only detailed, step-by-step protocols but also the underlying mechanistic rationale for each synthetic transformation. The primary synthesis route detailed involves a three-step sequence commencing with the preparation of 3-bromo-1,2-diaminobenzene, followed by a cyclocondensation to form the quinoxalinone core, and culminating in a chlorination step to yield the target compound. Alternative strategies are also discussed, offering a broader perspective on the synthetic landscape. This guide is intended to be a valuable resource for researchers, enabling the reproducible and efficient synthesis of this compound for further applications.

I. Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of extensive research in drug discovery.[1][2] The strategic functionalization of the quinoxaline scaffold is crucial for modulating its biological activity, and halo-substituted quinoxalines, such as this compound, serve as versatile intermediates for the introduction of various functionalities through cross-coupling reactions.[3] The presence of two distinct halogen atoms at the C2 and C8 positions allows for regioselective modifications, making this compound a valuable building block for the synthesis of complex molecular architectures.

This guide will focus on the most practical and efficient synthetic routes to this compound, with a primary emphasis on a robust three-step pathway. The causality behind experimental choices, from starting materials to reaction conditions, will be thoroughly explained to provide a deep understanding of the chemical transformations involved.

II. Primary Synthetic Pathway: A Three-Step Approach

The most reliable and widely applicable synthesis of this compound proceeds through the formation of an 8-bromo-2(1H)-quinoxalinone intermediate, which is subsequently chlorinated. This pathway offers excellent control over the regiochemistry and generally provides good overall yields.

Caption: Primary three-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-1,2-diaminobenzene

The synthesis of the key starting material, 3-bromo-1,2-diaminobenzene, can be achieved from 4-bromo-2,1,3-benzothiadiazole through a reduction reaction.

Reaction Scheme:

Experimental Protocol:

-

To a 2000 mL single-necked flask, add 4-bromo-benzo[c][1][2][3]thiadiazole (10 g, 46.5 mmol) and 900 mL of ethanol (EtOH).

-

While stirring at room temperature, add sodium borohydride (NaBH4) (17.6 g, 465 mmol) portion-wise to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with chloroform (CHCl3).

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and remove the solvent by rotary evaporation to yield 3-bromo-1,2-diaminobenzene.[1]

Causality of Experimental Choices:

-

Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for the reduction of the benzothiadiazole ring to the corresponding diamine without affecting the bromo substituent.

-

Ethanol is used as a protic solvent that facilitates the reduction process.

-

The work-up procedure involving extraction and washing is essential to remove inorganic salts and purify the product.

Step 2: Synthesis of 8-Bromo-2(1H)-quinoxalinone

The second step involves the cyclocondensation of 3-bromo-1,2-diaminobenzene with glyoxylic acid to form the quinoxalinone ring system. This is a classic and efficient method for the synthesis of 2(1H)-quinoxalinones.[4]

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) in 50 mL of 2M aqueous hydrochloric acid.

-

Add a solution of glyoxylic acid monohydrate (1.01 g, 11 mmol) in 10 mL of water to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 8-bromo-2(1H)-quinoxalinone.

Causality of Experimental Choices:

-

Glyoxylic Acid serves as the two-carbon electrophile that reacts with the two nucleophilic amino groups of the diamine to form the heterocyclic ring.

-

Aqueous Hydrochloric Acid acts as a catalyst for the condensation and dehydration steps of the reaction. The acidic medium protonates the carbonyl group of glyoxylic acid, making it more susceptible to nucleophilic attack by the amino groups.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

Caption: Simplified mechanism for the formation of the quinoxalinone ring.

Step 3: Synthesis of this compound

The final step is the chlorination of the 2-hydroxy group (in its tautomeric keto form) of 8-bromo-2(1H)-quinoxalinone using phosphorus oxychloride (POCl3). This is a standard and highly effective method for converting hydroxyl groups on nitrogen-containing heterocycles to chloro groups.[2]

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-bromo-2(1H)-quinoxalinone (2.25 g, 10 mmol).

-

Carefully add phosphorus oxychloride (POCl3) (10 mL) to the flask. The reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts with moisture.

-

Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction progresses.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl3. This step is highly exothermic and should be performed with caution.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl3) acts as both the solvent and the chlorinating agent. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.[5]

-

Refluxing is necessary to drive the reaction to completion.

-

Quenching with ice is a standard procedure to hydrolyze the excess reactive POCl3 to phosphoric acid and hydrochloric acid, and to precipitate the organic product.

-

Recrystallization is a crucial final step to obtain the product in high purity.

III. Alternative Synthetic Strategies

While the primary pathway is generally preferred, other synthetic routes can be considered depending on the availability of starting materials and desired substitution patterns.

-

Direct Chlorination of 8-Bromoquinoxaline: This approach would involve the synthesis of 8-bromoquinoxaline first, followed by a regioselective chlorination at the 2-position. However, direct chlorination of the quinoxaline ring can lead to a mixture of products and may require harsh conditions.

-

Synthesis from 2,8-Dibromoquinoxaline: An alternative would be to synthesize 2,8-dibromoquinoxaline and then selectively replace the bromine at the 2-position with a chloro group. This would likely involve a nucleophilic aromatic substitution reaction.

IV. Data Summary

| Step | Reactants | Reagents/Conditions | Product | Expected Yield |

| 1 | 4-bromo-2,1,3-benzothiadiazole | NaBH4, EtOH, rt, 16h | 3-bromo-1,2-diaminobenzene | ~92%[1] |

| 2 | 3-bromo-1,2-diaminobenzene, Glyoxylic acid monohydrate | 2M aq. HCl, Reflux, 4-6h | 8-bromo-2(1H)-quinoxalinone | Good to High |

| 3 | 8-bromo-2(1H)-quinoxalinone | POCl3, Reflux, 2-4h | This compound | Good to High |

V. Conclusion

The synthesis of this compound is most effectively achieved through a three-step sequence involving the preparation of 3-bromo-1,2-diaminobenzene, its cyclocondensation with glyoxylic acid to form 8-bromo-2(1H)-quinoxalinone, and subsequent chlorination with phosphorus oxychloride. This pathway is robust, scalable, and provides the desired product with good overall yield and high purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable intermediate for their applications in drug discovery and materials science.

VI. References

-

ChemicalBook. (2025). 3-Bromo-1,2-diaminobenzene | 1575-36-6. Retrieved from ChemicalBook.

-

Benchchem. (2025). Navigating the Synthesis and Activity of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Comparative Guide. Retrieved from Benchchem.

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from ResearchGate.

-

Benchchem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from Benchchem.

-

El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010.

-

National Center for Biotechnology Information. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from PubMed Central.

-

National Center for Biotechnology Information. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Retrieved from NIH.

-

Organic Chemistry Portal. (2014). Synthesis of quinoxalinones. Retrieved from Organic Chemistry Portal.

-

ResearchGate. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from ResearchGate.

-

National Center for Biotechnology Information. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from PubMed Central.

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from PubMed.

Sources

Spectroscopic Analysis of 8-Bromo-2-chloroquinoxaline: A Technical Guide

To our valued researchers, scientists, and drug development professionals,

This communication addresses the topic of providing a comprehensive technical guide on the spectroscopic data (NMR, IR, Mass Spectrometry) for 8-Bromo-2-chloroquinoxaline.

Upon initiating the development of this in-depth guide, a thorough and extensive search for the requisite experimental spectroscopic data was conducted. Our established protocols for information gathering include querying a wide array of scientific databases, chemical supplier technical datasheets, peer-reviewed journals, and patent literature.

While the existence and commercial availability of this compound are well-documented by several chemical suppliers, and references to available analytical data are made, the specific, detailed spectroscopic data—namely ¹H NMR and ¹³C NMR chemical shifts and coupling constants, IR absorption frequencies, and mass spectrometry fragmentation data—are not publicly available in the repositories and literature accessible to us at this time.

The creation of a robust and reliable technical guide, as per our stringent standards of scientific integrity (E-E-A-T), is contingent upon having access to verified, high-quality experimental data. Without this foundational information, any attempt to generate the requested in-depth analysis, data tables, and interpretations would be speculative and would not meet the core requirements of technical accuracy and trustworthiness that you, our audience, rightly expect.

We are, therefore, unable to provide the in-depth technical guide on the spectroscopic data for this compound as originally intended. We are committed to providing accurate and well-supported scientific information and will not generate content that is not grounded in verifiable data.

We will continue to monitor the availability of this data and will revisit the creation of this technical guide should the necessary spectroscopic information become publicly accessible in a reputable source. We appreciate your understanding and remain dedicated to supporting your research endeavors with high-quality scientific content.

The Latent Therapeutic Potential of 8-Bromo-2-chloroquinoxaline Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. The quinoxaline core, a privileged heterocyclic system, has consistently emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and antiviral activities.[1][2][3] This technical guide delves into the untapped potential of a specific, yet underexplored, class of these compounds: 8-bromo-2-chloroquinoxaline derivatives .

While direct literature on this precise substitution pattern is nascent, this guide will provide a comprehensive, in-depth exploration of their potential biological activities. By extrapolating from the well-documented structure-activity relationships (SAR) of analogous bromo- and chloro-substituted quinoxalines and related heterocyclic systems, we will construct a predictive framework for their therapeutic applications. This document will serve as a technical roadmap, offering proposed synthetic pathways, detailed experimental protocols for biological evaluation, and insights into computational approaches to accelerate the discovery process. Our objective is to equip researchers with the foundational knowledge and practical methodologies to investigate and unlock the therapeutic promise of this compound derivatives.

I. The Quinoxaline Scaffold: A Foundation for Diverse Biological Activity

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[4] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, leading to compounds with diverse biological targets.[2][5] The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the quinoxaline core is a well-established strategy to modulate the physicochemical properties and enhance the biological efficacy of the resulting derivatives.[6][7] The electron-withdrawing nature of halogens can influence the molecule's ability to participate in crucial interactions with biological macromolecules, such as hydrogen bonding and hydrophobic interactions, which are often pivotal for potent bioactivity.[8]

II. Proposed Synthesis of this compound Derivatives

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2,4-Dibromoaniline

-

To a solution of 2,4-dibromoaniline in glacial acetic acid, add acetic anhydride.

-

Heat the mixture under reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated N-(2,4-dibromophenyl)acetamide, wash with water, and dry.

Step 2: Nitration of N-(2,4-dibromophenyl)acetamide

-

Dissolve N-(2,4-dibromophenyl)acetamide in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Pour the mixture onto crushed ice and filter the resulting precipitate of 2,4-dibromo-6-nitro-N-acetyl-aniline.

Step 3: Deacetylation and Denitration to 4-Bromo-2-nitroaniline

-

Reflux the nitrated intermediate in a mixture of ethanol and hydrochloric acid.

-

To the resulting 2,4-dibromo-6-nitroaniline, add sodium nitrite followed by hypophosphorous acid to selectively remove the amino group at position 2.

Step 4: Reduction of 4-Bromo-2-nitroaniline

-

To a solution of 4-bromo-2-nitroaniline in ethanol and concentrated hydrochloric acid, add iron powder or tin(II) chloride dihydrate in portions.

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction, neutralize with a base (e.g., sodium carbonate), and extract the product, 4-bromo-1,2-phenylenediamine, with an organic solvent.

Step 5: Cyclization to 8-Bromoquinoxalin-2(1H)-one

-

React 4-bromo-1,2-phenylenediamine with glyoxylic acid in a suitable solvent like ethanol or water under reflux.

-

The resulting 8-bromoquinoxalin-2(1H)-one will precipitate upon cooling.

Step 6: Chlorination to this compound

-

Treat 8-bromoquinoxalin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with ice water and extract the product with a suitable organic solvent.

-

Purify the crude this compound by column chromatography.

III. Potential Biological Activities and Therapeutic Targets

The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 2-position of the quinoxaline scaffold is anticipated to confer a range of potent biological activities. The reactive chlorine at the C2 position provides a handle for further functionalization, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[10]

A. Anticancer Potential

Quinoxaline derivatives are well-documented as potent anticancer agents, often acting as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5] The introduction of a bromine atom at the C8 position of the related quinoline scaffold has been shown to enhance anticancer activity.[6][7]

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoxaline-based anticancer agents function as ATP-competitive inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[8] The this compound scaffold could potentially bind to the ATP-binding pocket of these kinases, with the halogen atoms forming key interactions with hydrophobic residues.

Caption: Proposed mechanism of anticancer activity via kinase inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of novel this compound derivatives on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound derivatives dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

| Derivative (Hypothetical) | Substitution at C2 | Target Cell Line | Predicted IC₅₀ (µM) |

| BQC-01 | -Cl (Core Scaffold) | MCF-7 | > 50 |

| BQC-02 | -NH(CH₂)₂OH | MCF-7 | 10-20 |

| BQC-03 | -S-Phenyl | A549 | 5-15 |

| BQC-04 | -O-Phenyl-OCH₃ | HCT116 | 8-18 |

Table 1: Hypothetical cytotoxic activity of this compound derivatives.

B. Antimicrobial Potential

Quinoxaline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][3][11] The presence of halogen substituents can enhance the antimicrobial properties of these compounds. The 2-chloro group, in particular, serves as a reactive site for the introduction of various pharmacophores known to contribute to antimicrobial efficacy.[1]

Hypothesized Mechanism of Action: Disruption of Cellular Processes

The antimicrobial action of quinoxaline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, enzyme function, or cell wall integrity. The planar aromatic structure of the quinoxaline ring may facilitate intercalation into microbial DNA, while various substituents can interact with key enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

This compound derivatives dissolved in DMSO.

-

96-well microtiter plates.

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole).

-

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

IV. In Silico Approaches for Target Identification and Optimization

In the absence of extensive experimental data, computational methods such as molecular docking can provide valuable insights into the potential biological targets of this compound derivatives and guide the design of more potent analogues.[8][12][13]

Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

By docking a library of virtual this compound derivatives into the active sites of known drug targets (e.g., various kinases, microbial enzymes), researchers can predict their binding affinities and modes of interaction. This information can help prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. For instance, docking studies could reveal whether the bromine atom at the 8-position and the substituent at the 2-position are likely to engage in favorable interactions within a specific protein's active site, providing a rationale for the observed (or predicted) biological activity.[8]

V. Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. Based on the extensive body of research on related quinoxaline derivatives, it is highly probable that this class of compounds will exhibit significant anticancer and antimicrobial activities. This technical guide provides a foundational framework for initiating research in this area, from proposed synthetic routes to detailed protocols for biological evaluation and in silico analysis.

The path forward for researchers is to:

-

Synthesize and characterize the core this compound and a library of its derivatives with diverse substitutions at the 2-position.

-

Systematically evaluate the biological activities of these compounds using the described in vitro assays.

-

Elucidate the mechanisms of action for the most potent compounds.

-

Utilize computational tools to refine structure-activity relationships and design next-generation derivatives with enhanced potency and selectivity.

By pursuing this systematic approach, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for a range of human diseases.

VI. References

-

Current time information in Pasuruan, ID. (n.d.). Google. Retrieved from

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Substituted Quinoxalines. (2019). MDPI. Retrieved from [Link]

-

Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (n.d.). ARC Journals. Retrieved from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). National Institutes of Health. Retrieved from [Link]

-

A-SAR-Study-Evaluation-of-bromo-derivatives-of-8-substituted-quinolines-as-novel-anticancer-agents.pdf. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Biological data and docking results for quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed. Retrieved from [Link]

-

Method for preparing 8-bromoquinoline derivative. (n.d.). Google Patents. Retrieved from

-

Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). ResearchGate. Retrieved from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. (n.d.). MDPI. Retrieved from [Link]

-

2-Chloroquinoxaline. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. (2023). PubMed. Retrieved from [Link]

-

Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents. Retrieved from

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacological activities displayed by quinoxaline-based molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (n.d.). ACS Publications. Retrieved from [Link]

-

EP 1 501 802 B1. (n.d.). Google APIs. Retrieved from [Link]

-

(12) United States Patent (10) Patent No.: US 8,232,265 B2. (n.d.). Google APIs. Retrieved from [Link]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Retrieved from [Link]

-

Preparation method of 8-chloroquinolone derivative. (n.d.). Google Patents. Retrieved from

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104592109A - Method for preparing 8-bromoquinoline derivative - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. arcjournals.org [arcjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Chemoselective Functionalization of 8-Bromo-2-chloroquinoxaline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoxaline Scaffold

The quinoxaline core, a fused heterocycle of benzene and pyrazine, represents a "privileged scaffold" in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active agents, including kinase inhibitors and antimicrobial compounds, owing to the scaffold's ability to engage in various biological interactions.[1] The 8-bromo-2-chloroquinoxaline molecule is a particularly versatile intermediate, offering two distinct halogen-based reactive handles for sequential and site-selective functionalization. This guide provides an in-depth exploration of the differential reactivity of the chloro and bromo substituents, enabling the rational design of synthetic routes to complex, multi-functionalized quinoxaline derivatives.

Understanding the Dichotomy in Reactivity: C2-Cl vs. C8-Br

The synthetic utility of this compound hinges on the differential reactivity of its two halogen atoms. The position of the halogen on the quinoxaline ring system dictates its susceptibility to different reaction classes.

The Electron-Deficient Nature of the Quinoxaline Core

The pyrazine ring of the quinoxaline nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature is most pronounced at the C2 and C3 positions, rendering them highly electrophilic and susceptible to nucleophilic attack.[2][3]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the C2-chloro substituent is significantly more reactive than the C8-bromo substituent. The proximity of the C2 position to the electron-withdrawing nitrogen atoms of the pyrazine ring facilitates the formation of the Meisenheimer complex, the key intermediate in the addition-elimination mechanism of SNAr.[4] Consequently, nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the chloride at the C2 position, leaving the C8-bromide intact for subsequent transformations.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The chemoselectivity in palladium-catalyzed cross-coupling reactions is more nuanced and depends on the specific reaction type.

-

Suzuki-Miyaura Coupling: In the case of Suzuki-Miyaura coupling, while the carbon-bromine bond generally undergoes oxidative addition to the palladium(0) catalyst more readily than a carbon-chlorine bond, the electronic properties of the quinoxaline ring can override this trend. For dihaloquinoxalines, the high intrinsic electrophilicity of the C2 position can lead to preferential oxidative addition at the C2-chloro bond over the C8-bromo bond.[1][5] This allows for the selective introduction of an aryl or vinyl group at the C2 position.

-

Buchwald-Hartwig Amination: Conversely, in Buchwald-Hartwig amination, the reactivity is primarily governed by the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the C8-bromo substituent more susceptible to oxidative addition. This trend is supported by studies on the analogous 2-chloro-8-iodoquinoxaline, where selective amination occurs at the C8-iodo position.[6] By extension, the C8-bromo position on this compound is the expected site of primary reactivity in Buchwald-Hartwig amination.

This predictable and switchable reactivity makes this compound a powerful building block for the synthesis of diverse molecular architectures.

Strategic Functionalization Pathways

The differential reactivity of the halogen substituents allows for a stepwise approach to the synthesis of di-substituted quinoxalines. The following sections provide detailed protocols for the selective functionalization at both the C2 and C8 positions.

Pathway 1: Nucleophilic Aromatic Substitution at C2

This pathway leverages the high reactivity of the C2-chloro group towards nucleophiles. The resulting 2-substituted-8-bromoquinoxaline can then undergo a subsequent palladium-catalyzed cross-coupling reaction at the C8 position.

Caption: Workflow for SNAr followed by cross-coupling.

Experimental Protocol: Synthesis of 2-(Substituted-amino)-8-bromoquinoxalines

This protocol is adapted from established procedures for SNAr on 2-chloroquinoxalines.[7]

Materials:

-

This compound

-

Substituted amine (e.g., morpholine, aniline)

-

Base (e.g., K2CO3, Et3N)

-

Solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the substituted amine (1.2 eq) and the base (1.5 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by TLC.

-